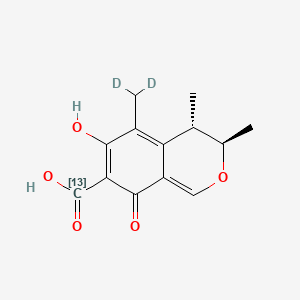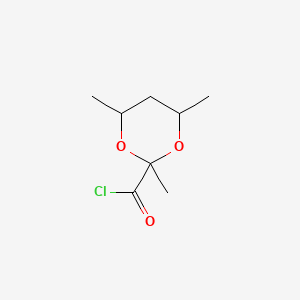
Isoquinoline,2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline,2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro-(9ci) is a heterocyclic compound that belongs to the isoquinoline family Isoquinoline derivatives are known for their wide range of biological activities and are found in many natural alkaloids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives typically involves several steps, including cyclization and functional group modifications. One common method for synthesizing isoquinoline derivatives is the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde and aminoacetoaldehyde diethyl acetal under acidic conditions . Another method is the Bischler-Napieralski reaction, which involves the acylation of β-phenylethylamine followed by cyclodehydration using a Lewis acid such as phosphoryl chloride .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal catalysts to improve yield and selectivity. For example, palladium-catalyzed coupling reactions followed by copper-catalyzed cyclization have been shown to produce isoquinolines in excellent yields and short reaction times . Additionally, the use of microwave irradiation and ammonium acetate in the presence of a palladium catalyst has been reported to give various substituted isoquinolines in good yields .
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinoline,2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro-(9ci) can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of isoquinoline derivatives include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X), and acyl chlorides (R-COCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoquinoline derivatives can yield quinolines, while reduction can produce tetrahydroisoquinolines . Substitution reactions can introduce various functional groups, leading to a wide range of isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Isoquinoline,2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro-(9ci) has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of isoquinoline,2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro-(9ci) involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives can act as enzyme inhibitors by binding to the active site of enzymes and preventing their activity . They can also interact with receptors on the surface of cells, modulating cellular signaling pathways . The specific molecular targets and pathways involved depend on the structure and functional groups of the isoquinoline derivative .
Vergleich Mit ähnlichen Verbindungen
Isoquinoline,2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro-(9ci) can be compared with other similar compounds, such as:
Quinoline: Quinoline is a structural isomer of isoquinoline and has similar chemical properties.
Tetrahydroisoquinoline: Tetrahydroisoquinoline is a reduced form of isoquinoline and has different reactivity and biological activity.
Benzylisoquinoline: Benzylisoquinoline is a derivative of isoquinoline with a benzyl group attached, which can affect its chemical and biological properties.
Eigenschaften
CAS-Nummer |
158890-35-8 |
|---|---|
Molekularformel |
C11H16ClNO |
Molekulargewicht |
213.705 |
IUPAC-Name |
2-chloro-1-(3,4,5,6,7,8-hexahydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H16ClNO/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13/h1-8H2 |
InChI-Schlüssel |
ZZHPFMBWLWMMJS-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)CCN(C2)C(=O)CCl |
Synonyme |
Isoquinoline, 2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Piperazin-1-yl)propyl]acetamide](/img/structure/B583380.png)










![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)
